Lumefantrine

Descripción

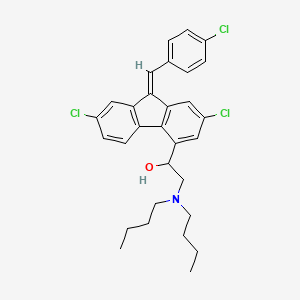

Structure

3D Structure

Propiedades

IUPAC Name |

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-MYYYXRDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046663 | |

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow powder | |

CAS No. |

82186-77-4, 120583-70-2, 120583-71-3 | |

| Record name | Lumefantrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumefantrine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumefantrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06708 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumefantrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMEFANTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUMEFANTRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENFLUMETOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lumefantrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

lumefantrine mechanism of action against Plasmodium falciparum

An In-Depth Technical Guide to the Mechanism of Action of Lumefantrine Against Plasmodium falciparum

Executive Summary

This compound is a critical component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2] As an aryl amino-alcohol, its efficacy is rooted in a multifaceted mechanism that primarily targets the parasite's unique heme detoxification pathway.[2][3] This guide provides a detailed examination of this mechanism, synthesizing current research to offer a comprehensive resource for researchers and drug development professionals. We will explore the molecular interactions within the parasite's digestive vacuole, the synergistic relationship with artemether, and the experimental methodologies used to validate these actions.

The Achilles' Heel of Plasmodium falciparum: Heme Detoxification

During its intraerythrocytic life cycle, the malaria parasite P. falciparum voraciously consumes host hemoglobin within its acidic digestive vacuole (FV) to acquire essential amino acids for its growth and proliferation.[4][5] This catabolic process, however, releases large quantities of free heme (ferriprotoporphyrin IX), a highly toxic byproduct. Free heme is a pro-oxidant that can generate reactive oxygen species, leading to lipid peroxidation, membrane damage, and inhibition of enzymatic activity, which is ultimately lethal to the parasite.[4]

To survive in this heme-rich environment, the parasite has evolved a crucial detoxification strategy: the polymerization of toxic heme into a chemically inert, insoluble crystal known as hemozoin, or "malaria pigment".[4][6] This biocrystallization process is a vital parasite survival pathway and, consequently, represents a prime target for antimalarial drugs.

Primary Mechanism of Action: Disruption of Hemozoin Biocrystallization

The principal mechanism of this compound's antimalarial activity is its direct interference with the formation of hemozoin.[2][4][6] The drug is lipophilic and concentrates in the parasite's digestive vacuole, the site of both hemoglobin digestion and hemozoin formation.

The proposed cascade of events is as follows:

-

Accumulation in the Digestive Vacuole: this compound enters the parasite and accumulates within the acidic FV.

-

Heme Binding: Inside the FV, this compound is thought to form a complex with free heme.[7]

-

Inhibition of Polymerization: This this compound-heme complex physically prevents the heme molecules from being incorporated into the growing hemozoin crystal.[2][4]

-

Toxic Heme Buildup: The inhibition of hemozoin formation leads to a rapid accumulation of toxic, soluble heme within the FV.[8]

-

Oxidative Stress and Parasite Death: The excess free heme instigates oxidative damage to cellular membranes and other critical biomolecules, culminating in the death of the parasite.[4]

While this is the most widely accepted mechanism, the precise molecular interactions remain an area of active investigation.[4] Some evidence also suggests this compound may interfere with the parasite's synthesis of nucleic acids and proteins, although this is considered a secondary effect.[1][7]

Caption: this compound's primary mechanism of action in the parasite's digestive vacuole.

Synergistic Partnership in Artemisinin-Based Combination Therapy (ACT)

This compound is almost exclusively administered in a fixed-dose combination with artemether, an artemisinin derivative.[2][4] This partnership is a cornerstone of modern malaria treatment and is designed to maximize efficacy and curtail the development of resistance.[1] The two drugs have distinct but complementary pharmacokinetic and pharmacodynamic profiles.

-

Artemether: Provides a rapid onset of action, drastically reducing the overall parasite biomass within a short period. However, it has a very short elimination half-life.[1]

-

This compound: Acts more slowly but has a much longer elimination half-life of 3 to 6 days.[6] This sustained activity is crucial for eliminating the residual parasites that may survive the initial artemether assault, thereby preventing recrudescence (relapse of infection).[6]

This synergistic interaction is highly effective.[9][10] Recent studies suggest an additional layer to this synergy: this compound's action of increasing free heme may enhance the heme-mediated activation required for artemisinin derivatives to exert their effect, potentially boosting their activity even against resistant strains.[10]

Caption: Synergistic action of Artemether and this compound in ACT.

Experimental Validation: Protocols and Data

The mechanism of hemozoin inhibition is validated through a series of robust in vitro assays. These protocols form the basis of screening for new antimalarial compounds and understanding resistance.

Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay

This colorimetric assay quantifies the formation of β-hematin (synthetic hemozoin) and is a direct measure of a compound's ability to inhibit this pathway.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on heme polymerization in a cell-free system.

Materials:

-

Hematin solution (1 mM in 0.2 M NaOH)

-

This compound and Chloroquine diphosphate (positive control) dissolved in DMSO

-

Glacial acetic acid

-

96-well microplates

-

Microplate reader

Methodology:

-

Preparation: In triplicate in microtubes, add 100 µl of 1 mM hematin solution.

-

Compound Addition: Add 50 µl of the test compound (this compound) at various concentrations. Use distilled water or DMSO as a negative control and chloroquine as a positive control.[11]

-

Initiation of Polymerization: To start the reaction, add 50 µl of glacial acetic acid to each tube, bringing the final volume to 200 µl.[11]

-

Incubation: Incubate the microtubes at 37°C for 24 hours to allow for β-hematin formation.

-

Washing: Centrifuge the tubes at 8000 rpm for 10 minutes. Discard the supernatant and wash the resulting pellet three times with 200 µl of DMSO to remove unreacted heme. Centrifuge after each wash.[11]

-

Quantification: Dissolve the final, washed pellet (β-hematin) in 200 µl of 0.1 M NaOH.

-

Absorbance Reading: Transfer 100 µl of the dissolved β-hematin solution to a 96-well microplate and measure the optical density (OD) at 405 nm.[11]

-

Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC50 value by plotting inhibition versus log concentration and fitting to a dose-response curve.

Experimental Protocol: In Vitro Parasite Susceptibility Assay (SYBR Green I)

This assay measures the proliferation of P. falciparum in erythrocytes to determine the drug's efficacy against the live parasite.[10][13]

Objective: To determine the IC50 of this compound against synchronous P. falciparum cultures.

Materials:

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

-

Complete malaria culture medium

-

Human erythrocytes

-

96-well plates

-

This compound stock solution

-

SYBR Green I lysis buffer

Methodology:

-

Plate Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate.

-

Parasite Culture: Add synchronized ring-stage parasites to the wells at 1% parasitemia and 2% hematocrit.[10] Include drug-free wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, add 100 µl of SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and contains the DNA-intercalating dye SYBR Green I, which will bind to parasite DNA.[13]

-

Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: Fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary

The efficacy of this compound is often reported as its IC50 value, which can vary depending on the parasite strain and assay conditions.

| Compound | Target/Assay | Reported IC50 (nM) | P. falciparum Strain | Reference |

| This compound | Parasite Viability (SYBR Green I) | ~2-10 nM | 3D7 (sensitive) | [10] |

| This compound | Parasite Viability (SYBR Green I) | ~10-40 nM | ANL4 (ART-resistant) | [10] |

| Chloroquine | Heme Polymerization (HPIA) | ~20,000-30,000 nM | Cell-free | [11] |

Note: IC50 values are highly dependent on specific experimental conditions and should be interpreted in the context of the cited study.

Resistance and Pharmacokinetic Considerations

While this compound remains highly effective, vigilance is required. Resistance to antimalarial drugs that target the digestive vacuole is often associated with mutations in transporter proteins located on the FV membrane, such as the P. falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1).[14][15] These transporters can influence drug accumulation in the vacuole. Monitoring parasite genetics and clinical efficacy is crucial.

From a pharmacokinetic perspective, this compound's efficacy is significantly influenced by its absorption. It is a highly lipophilic compound with poor water solubility. Its bioavailability is dramatically increased when co-administered with fatty food, a critical counseling point for patients to ensure therapeutic drug levels are achieved.[4][16] this compound is primarily metabolized in the liver by the CYP3A4 enzyme, a factor to consider for potential drug-drug interactions.[4]

Conclusion

The mechanism of action of this compound against P. falciparum is a well-established paradigm in antimalarial drug development, centered on the targeted disruption of heme detoxification. By inhibiting hemozoin formation, this compound turns the parasite's own metabolic waste into a lethal weapon. Its long half-life makes it an ideal partner for fast-acting artemisinins, forming a synergistic combination that is fundamental to the global fight against malaria. Continued research into its precise molecular interactions and the surveillance of potential resistance mechanisms are essential to preserving the efficacy of this vital therapeutic agent.

References

- 1. Artemether–this compound in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Therapeutic Efficacy of Artemether-Lumefantrine (Coartem®) for the Treatment of Uncomplicated Falciparum Malaria in Africa: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Investigation of the Plasmodium falciparum Food Vacuole through Inducible Expression of the Chloroquine Resistance Transporter (PfCRT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage. — Oxford Global Health [globalhealth.ox.ac.uk]

- 10. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Illuminating the Black Box: Charting the Unanswered Questions in Lumefantrine's Mode of Action

An In-depth Technical Guide for Drug Development Professionals

Abstract

Lumefantrine is a cornerstone of modern antimalarial treatment, forming the long-acting backbone of the most widely used Artemisinin-based Combination Therapy (ACT), artemether-lumefantrine. Despite its critical role in global health and decades of clinical use, the precise molecular mechanisms underpinning its parasiticidal activity remain remarkably obscure. The consensus model—inhibition of heme detoxification—while foundational, fails to account for a growing body of incongruous experimental observations. This technical guide moves beyond the textbook description to deconstruct the core unanswered questions surrounding this compound's mode of action. We provide a critical analysis of the controversies and knowledge gaps, and, for the first time, present a series of detailed, field-proven experimental frameworks designed to systematically interrogate these enigmas. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals dedicated to elucidating its true mechanism, safeguarding its efficacy against emerging resistance, and informing the development of next-generation antimalarials.

The Consensus Model: A Foundation Centered on Heme Detoxification

The malaria parasite, in its intraerythrocytic stage, voraciously consumes host hemoglobin within its digestive vacuole (DV) to acquire amino acids.[1] This process liberates vast quantities of toxic ferric protoporphyrin IX (heme). To protect itself, the parasite rapidly polymerizes this heme into a biologically inert, insoluble crystal called hemozoin (β-hematin).[1]

The prevailing model of this compound's action posits that it, like other aryl-amino alcohols, interferes with this vital detoxification pathway.[2] As a lipophilic weak base, this compound is thought to accumulate in the acidic DV. Here, it is believed to bind to free heme, preventing its incorporation into the growing hemozoin crystal.[1][3] This leads to a buildup of toxic heme, which is thought to induce oxidative stress and damage parasite membranes, ultimately leading to cell death.[1][4] This proposed mechanism is the basis of its schizonticidal activity.[3]

While this model provides a useful starting point, it is an incomplete narrative. Several sources explicitly state that the exact molecular interactions and the precise mechanism of action remain unknown or are not fully elucidated.[1][5][6][7] These ambiguities represent significant risks to the long-term viability of this compound as a partner drug and create a critical need for deeper investigation.

Caption: The accepted but incomplete model of this compound's action.

Deconstructing the Consensus: The Core Scientific Questions

A rigorous examination of the literature reveals critical inconsistencies and gaps in the heme detoxification model. These unresolved issues form the frontier of our understanding and must be addressed.

The Elusive Target: Is Heme the Whole Story?

The primary assumption is that heme itself is the molecular target. However, this interaction has not been definitively characterized in a physiological context. Strikingly, some studies suggest that this compound, unlike chloroquine, inhibits hemozoin formation without a corresponding increase in the pool of exchangeable, reactive heme.[8] This finding directly challenges the core tenet of the consensus model—that a buildup of toxic heme is the killing mechanism.

This raises a critical question: If not heme, then what is the direct target? Does this compound bind to a parasite protein essential for the polymerization process? Or does it interact with lipids involved in templating hemozoin crystal growth? The molecular target remains unresolved, a glaring gap in our knowledge.[5]

The Synergistic Dance with Artemether: A Mechanistic Black Box

Artemether-lumefantrine is a synergistic combination. Artemether acts rapidly, clearing the initial parasite burden, while the long-acting this compound eliminates the remaining parasites.[2] While this pharmacokinetic synergy is understood, the potential for a deeper, biochemical synergy is largely unexplored. The exact mechanism underlying this crucial partnership is not fully explained.[9]

Recent evidence suggests this compound potentiates artemisinin activity specifically against the early-ring stage of the parasite—the very stage where artemisinin resistance manifests.[10][11] One compelling hypothesis is that this compound, by some unknown mechanism, increases the amount of free heme, which in turn could enhance the heme-dependent activation of artemether.[10] This would represent a profound biochemical synergy, but it remains unproven and the mechanism by which this compound would increase free heme contradicts other findings.[8][10]

Beyond the Vacuole: Evidence for Secondary Mechanisms?

Several reports suggest that this compound may also inhibit nucleic acid and protein synthesis.[3][6][9] These proposed activities are incongruous with a mechanism confined to the digestive vacuole and heme detoxification. They imply that this compound may have additional, off-target effects or even entirely different primary targets in other cellular compartments. These claims are often cited but are supported by limited direct evidence, making this a critical area for investigation.

A Researcher's Roadmap: Experimental Frameworks for Elucidation

To move from speculation to evidence, we propose a series of robust, unbiased experimental workflows. These protocols are designed to be self-validating systems, providing the high-quality data needed to resolve the questions outlined above.

Protocol 1: Unmasking the Molecular Target via Thermal Proteome Profiling (TPP)

Rationale & Causality: To identify the direct molecular target(s) of this compound in an unbiased manner, we must move beyond candidate-based approaches. TPP is a powerful chemoproteomic technique that measures changes in protein thermal stability across the entire proteome upon ligand binding. A drug binding to its target protein will typically stabilize it, increasing its melting temperature. This allows for target identification in a near-native cellular context (using parasite lysate or intact cells).

Caption: Experimental workflow for Thermal Proteome Profiling (TPP).

Step-by-Step Methodology:

-

Parasite Culture & Lysis: Culture P. falciparum (e.g., 3D7 strain) to high parasitemia (~10%) and isolate late-stage trophozoites via magnetic separation. Lyse the parasites in a non-denaturing buffer (e.g., PBS with protease inhibitors) via saponin treatment followed by mechanical disruption.

-

Drug Incubation: Divide the clarified lysate into two main groups: a treatment group incubated with a saturating concentration of this compound (e.g., 10-50 µM) and a vehicle control group (DMSO).

-

Thermal Challenge: Aliquot both the treatment and control lysates into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Fractionation: Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins at each temperature point.

-

Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins using trypsin. Label the resulting peptides with tandem mass tags (TMTs) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each protein in each temperature fraction. Plot the fraction of soluble protein versus temperature to generate a "melting curve" for thousands of proteins. Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the control. A positive ΔTm indicates stabilization and a potential direct binding target.

Data Presentation Example:

| Protein ID | Protein Name | ΔTm (°C) | p-value | Putative Function |

| PF3D7_1234567 | Heme Detoxification Protein | +4.2 | <0.001 | Hemozoin formation |

| PF3D7_0987654 | Phenylalanine-tRNA ligase | +3.8 | <0.005 | Protein Synthesis |

| PF3D7_1122334 | Uncharacterized Protein | +3.5 | <0.01 | Unknown |

| PF3D7_5566778 | Plasmepsin II | +0.1 | 0.95 | Hemoglobin digestion |

Protocol 2: Quantifying the this compound-Heme Interaction via Isothermal Titration Calorimetry (ITC)

Rationale & Causality: To resolve the controversy surrounding the this compound-heme interaction[8], it is essential to measure the binding thermodynamics directly. ITC is the gold-standard for quantifying binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This provides definitive, quantitative evidence of a direct interaction, or lack thereof.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of hemin (monomeric heme) in a biochemically relevant buffer (e.g., 0.1 M sodium acetate, pH 4.8, mimicking the DV) containing a small percentage of DMSO to ensure solubility. Prepare a concentrated solution of this compound in the exact same buffer. Degas both solutions thoroughly.

-

ITC Instrument Setup: Load the hemin solution into the sample cell of the ITC instrument. Load the this compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small, sequential injections of the this compound solution into the hemin solution. With each injection, the instrument measures the minute heat change (μcal/sec) relative to a reference cell.

-

Data Acquisition: A plot of heat change versus time is generated. The area under each injection peak corresponds to the total heat exchanged for that injection.

-

Data Analysis: Integrate the injection peaks and plot the heat change per mole of injectant against the molar ratio of this compound to heme. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate Kd, n, and ΔH.

-

Control Experiment: A critical self-validating step is to perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.

Protocol 3: Interrogating Synergy via Stage-Specific Metabolomics

Rationale & Causality: To test the hypothesis that this compound potentiates artemether by increasing intracellular heme levels[10], a targeted experiment is required. This protocol combines stage-specific drug sensitivity assays with quantitative metabolomics to directly measure heme levels within the parasite at the precise time window where synergy is proposed to occur.

Caption: Workflow for investigating biochemical synergy.

Step-by-Step Methodology:

-

Parasite Synchronization: Tightly synchronize P. falciparum cultures (both an artemisinin-sensitive and a resistant K13-mutant line) to a 0-3 hour early-ring stage using sorbitol treatment.

-

Drug Treatment: Expose the synchronized cultures to four conditions for 6 hours: (i) Vehicle control, (ii) Artemether alone, (iii) this compound alone, and (iv) Artemether + this compound. Drug concentrations should be based on pre-determined IC50 values.

-

Metabolite Extraction: After the 6-hour incubation, rapidly harvest the parasites, lyse the red blood cells, and quench metabolism. Perform a polar metabolite extraction using a cold solvent system (e.g., 80% methanol).

-

Heme Quantification: Analyze the extracts using LC-MS. Use an established method for separating and quantifying heme based on its mass-to-charge ratio and retention time, referencing a standard curve of purified hemin.

-

Viability Assay: In parallel, treat identical cultures for a full 48-hour cycle and measure parasite viability using a standard method like the SYBR Green I assay.

-

Data Analysis: Compare the relative heme levels across the four treatment groups. A significant increase in heme in the this compound-treated groups compared to the vehicle control would support the hypothesis. Correlate these findings with the viability data, which can be used to generate an isobologram to formally quantify the synergistic interaction.

Conclusion and Future Outlook

This compound is a pillar of our current antimalarial armamentarium, yet our understanding of its fundamental mechanism of action is critically incomplete. The consensus model of heme detoxification inhibition is insufficient to explain the existing body of evidence. The protocols detailed in this guide provide a clear, actionable path forward to address the most pressing unanswered questions: the identity of its true molecular target(s), the precise nature of its interaction with heme, and the biochemical underpinnings of its synergy with artemether.

Elucidating these mechanisms is not an academic exercise. It is a strategic imperative for global health. A deep mechanistic understanding is essential for monitoring and predicting resistance, for rationally designing new partner drugs, and for safeguarding the efficacy of our most important antimalarial therapies for years to come. The work to illuminate this black box must be a priority for the malaria research and drug development community.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage. — Oxford Global Health [globalhealth.ox.ac.uk]

A Technical Guide to the Inhibition of Hemozoin Formation by Lumefantrine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The detoxification of heme, a toxic byproduct of hemoglobin digestion, into an inert crystalline structure known as hemozoin is a critical survival mechanism for the Plasmodium falciparum parasite. This biochemical pathway represents a primary target for many antimalarial drugs, including the arylaminoalcohol lumefantrine. This technical guide provides an in-depth exploration of the molecular processes governing hemozoin formation and the precise mechanism by which this compound disrupts this essential parasite function. We will dissect the causality behind established experimental protocols used to quantify this inhibition, offering field-proven insights for researchers. The guide details robust, self-validating methodologies, presents data visualization strategies, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

The Biological Imperative: Hemoglobin Digestion and Heme Toxicity

During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum voraciously consumes host cell hemoglobin within a specialized acidic organelle called the digestive vacuole (DV).[1][2][3] This process provides the parasite with a vital source of amino acids for its growth and replication.[1] However, this catabolic activity releases large quantities of free heme (ferriprotoporphyrin IX), a highly toxic molecule.[2][4] Free heme is a pro-oxidant that can catalyze the formation of reactive oxygen species, leading to lipid peroxidation, membrane damage, and protein oxidation, which is ultimately lethal to the parasite.[2][5]

To counteract this toxicity, the parasite has evolved a unique and efficient detoxification strategy: the biocrystallization of free heme into a chemically inert, insoluble polymer called hemozoin, or "malaria pigment".[1][2][4] This process is essential for parasite survival, making the hemozoin formation pathway an exceptionally vulnerable and attractive target for antimalarial chemotherapy.[2][6] Several clinically important antimalarials, including this compound, exert their parasiticidal effects by directly inhibiting this detoxification mechanism.[7][8]

The Crystallization Nexus: Mechanism of Hemozoin Formation

The conversion of soluble, toxic heme into insoluble hemozoin is not a simple precipitation event but a complex, mediated biocrystallization process occurring within the DV. The exact mechanism has been a subject of intense research, with current evidence pointing to a multi-component system involving lipids and potentially proteins.

Key Steps and Mediators:

-

Heme Dimerization: The fundamental building block of the hemozoin crystal is a reciprocal dimer of ferriprotoporphyrin IX, where the iron atom of one heme molecule coordinates with the carboxylate side chain of the other.[5]

-

The Role of the Lipid Environment: It is now widely accepted that neutral lipids play a critical role in initiating and facilitating heme crystallization.[9][10][11] Neutral lipid nanospheres, primarily composed of mono- and diacylglycerols, have been identified within the DV in close association with hemozoin crystals.[9][11] This non-polar, aqueous-excluded microenvironment is thought to be the primary site of crystallization, as it promotes the necessary dehydration for crystal formation.[10][11]

-

Protein Scaffolding Hypothesis: Earlier theories proposed that parasite-specific proteins, such as the Histidine-Rich Protein II (HRP-II), could act as templates or scaffolds for hemozoin growth.[12] While lipids are now seen as the primary drivers, it is plausible that proteins and lipids act in a coordinated fashion, where proteins may increase the local concentration of heme molecules for efficient incorporation into the growing crystal within the lipid phase.[12]

The following diagram illustrates the central pathway of heme detoxification in the parasite's digestive vacuole.

Caption: Pathway of Hemoglobin Digestion and Hemozoin Formation in P. falciparum.

This compound's Core Mechanism: Capping the Crystal

This compound is a fluorene derivative that, like the quinoline antimalarials, disrupts the heme detoxification process.[7][8] Its primary mechanism of action is the inhibition of hemozoin formation, which leads to the accumulation of toxic free heme, ultimately killing the parasite.[1][7][13]

The inhibitory action is understood to proceed as follows:

-

Accumulation in the Digestive Vacuole: As a weak base, this compound is thought to accumulate to high concentrations within the acidic environment of the parasite's DV, a phenomenon known as pH trapping. This concentrates the drug at its site of action.

-

Binding to Free Heme: this compound binds to free ferriprotoporphyrin IX.[1][14] This interaction is crucial as the resulting drug-heme complex is itself toxic and, more importantly, interferes with the subsequent crystallization step.

-

Inhibition of Crystal Growth: The this compound-heme complex acts as a "cap" on the fastest-growing faces of the nascent hemozoin crystal.[2] This effectively blocks the addition of new heme units, halting the polymerization process and leading to a buildup of toxic heme species within the DV.[1][7]

The synergistic use of this compound with a fast-acting artemisinin derivative (e.g., artemether) is critical. Artemether rapidly reduces the parasite biomass, while the much longer half-life of this compound (3-6 days) ensures the clearance of any residual parasites, preventing recrudescence.[13][15]

Caption: Proposed Mechanism of this compound-Mediated Hemozoin Inhibition.

Experimental Protocol: The In Vitro β-Hematin Inhibition Assay

The most direct and widely used method to screen for and characterize inhibitors of hemozoin formation is the in vitro β-hematin inhibition assay.[16] This cell-free system uses β-hematin, the synthetic analogue of hemozoin, providing a robust, reproducible, and high-throughput platform for quantifying inhibitory activity.[17][18]

Causality Behind Experimental Design: The protocol is designed to mimic the conditions of the parasite's DV. The choice of an acidic buffer (pH ~4.4-5.1) simulates the DV's internal environment, which is essential for initiating polymerization.[18][19] The use of a positive control like chloroquine, a well-characterized hemozoin inhibitor, serves as a benchmark and validates the assay's performance in each run.[20] Quantification relies on the differential solubility of monomeric heme versus the insoluble β-hematin polymer.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Hemin Stock Solution: Prepare a 1-2 mg/mL stock solution of hemin chloride in dimethyl sulfoxide (DMSO). Rationale: DMSO is used as the solvent to ensure complete dissolution of the hydrophobic hemin.[18]

-

Test Compound Solutions: Dissolve this compound and a positive control (e.g., chloroquine diphosphate) in DMSO to create a stock solution (e.g., 10 mg/mL). Prepare a serial dilution series from this stock.

-

Assay Buffer: Prepare a 0.2 M sodium acetate buffer and adjust the pH to 4.4. Rationale: This acidic pH is critical for initiating the polymerization reaction.[19]

-

-

Assay Procedure (96-well plate format):

-

To triplicate wells of a 96-well microplate, add 50 µL of the hemin stock solution.

-

Add 50 µL of the test compound dilutions (this compound), positive control (chloroquine), or DMSO alone (negative control).

-

Initiate the polymerization reaction by adding 100 µL of the pre-warmed (37°C) sodium acetate buffer (pH 4.4) to each well.

-

Seal the plate and incubate at 37°C for 18-24 hours with gentle shaking. Rationale: This allows sufficient time for the polymerization reaction to proceed to completion in the negative control wells.[18]

-

-

Quantification of β-Hematin:

-

After incubation, centrifuge the plate at 4000 x g for 15 minutes. The insoluble β-hematin will form a dark pellet.

-

Carefully remove the supernatant containing unreacted, soluble heme.

-

Wash the pellet by resuspending it in 200 µL of pure DMSO and centrifuging again. Repeat this wash step at least twice to remove all traces of unreacted hemin. Rationale: This washing step is the most critical for ensuring accuracy. Incomplete washing is a common source of high background signal.[21][22]

-

After the final wash, discard the supernatant and dissolve the pellet in 200 µL of 0.1 M NaOH to de-crystallize the β-hematin back into soluble monomeric heme.[21][23]

-

Read the absorbance of the dissolved heme solution at 405 nm using a microplate reader.

-

Data Analysis and Presentation

The absorbance reading is directly proportional to the amount of β-hematin formed. The percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 – (AbsTest Compound / AbsNegative Control)] x 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative Quantitative Data for Hemozoin Inhibitors

| Compound | In Vitro IC₅₀ (µM) | In-Parasite IC₅₀ (nM) | Notes |

| This compound | 15 - 30 | 5 - 15 | Potent inhibitor; activity confirmed in cell-based assays.[7][8] |

| Chloroquine | 10 - 25 | 20 - 40 | Standard positive control; resistance is a major clinical issue. |

| Mefloquine | 20 - 40 | 10 - 30 | Another arylaminoalcohol with similar mechanism.[8] |

| Pyrimethamine | > 200 | 0.5 - 2 | Does not inhibit hemozoin formation; acts on folate pathway.[7] |

Note: IC₅₀ values can vary based on specific assay conditions. The data presented are representative ranges from published literature.

Caption: Workflow for the In Vitro β-Hematin Inhibition Assay.

Implications in Drug Discovery and Resistance

A thorough understanding of this compound's inhibitory mechanism is paramount for the future of antimalarial drug development. The β-hematin inhibition assay remains a cornerstone in the primary screening of new chemical entities that target heme detoxification.

Mechanisms of resistance to drugs that target the DV often involve mutations in transmembrane transporters like PfCRT (P. falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance 1 transporter).[8] While less pronounced than for chloroquine, variations in these transporters may influence this compound efficacy by altering its transport into or out of the digestive vacuole, thereby reducing its effective concentration at the site of hemozoin formation.[14] Continued surveillance of these genetic markers is essential for monitoring the long-term efficacy of this compound-based therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Hemozoin - Wikipedia [en.wikipedia.org]

- 3. article.imrpress.com [article.imrpress.com]

- 4. Malarial Pigment Hemozoin and the Innate Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Malaria Pigment Crystals: The Achilles′ Heel of the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of neutral lipid nanospheres in Plasmodium falciparum haem crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid or aqueous medium for hematin crystallization? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Hemozoin formation in malaria: a two-step process involving histidine-rich proteins and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. cdn.the-scientist.com [cdn.the-scientist.com]

- 15. droracle.ai [droracle.ai]

- 16. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 17. Quantitative imaging of intraerythrocytic hemozoin by transient absorption microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 19. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 20. medipol.edu.tr [medipol.edu.tr]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Quantitative characterization of hemozoin in Plasmodium berghei and vivax - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lumefantrine Metabolism via Cytochrome P450 Enzymes

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of the antimalarial drug lumefantrine, with a primary focus on the role of cytochrome P450 (CYP) enzymes. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic kinetics, experimental methodologies for studying metabolism, and the clinical implications of this compound's biotransformation. We will explore the primary role of CYP3A4 in the formation of its active metabolite, desbutyl-lumefantrine, and the contributions of other CYP isoenzymes. Furthermore, this guide will detail established in vitro and in vivo experimental protocols, present key kinetic data, and discuss the causality behind experimental design choices in the context of drug metabolism studies.

Introduction: this compound in the Antimalarial Armamentarium

This compound is a synthetic fluorene derivative that serves as a crucial component of the artemisinin-based combination therapy (ACT) artemether-lumefantrine. This combination is a first-line treatment for uncomplicated Plasmodium falciparum malaria, recommended by the World Health Organization. While artemether provides a rapid reduction in parasite biomass, the longer half-life of this compound is critical for eliminating residual parasites and preventing recrudescence.

The clinical efficacy and safety of this compound are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. A thorough understanding of its metabolic fate is therefore paramount for optimizing dosing regimens, predicting drug-drug interactions, and guiding the development of future antimalarial therapies. This guide will provide an in-depth exploration of the enzymatic processes governing this compound's transformation within the human body.

The Metabolic Journey of this compound: A Two-Phase Process

The biotransformation of this compound is a classic two-phase process, primarily occurring in the liver. Phase I metabolism involves the modification of the parent drug, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. This is followed by Phase II metabolism, where the modified drug or its metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion.

Phase I Metabolism: The Central Role of Cytochrome P450 Enzymes

The initial and most critical step in this compound metabolism is its conversion to the major active metabolite, desbutyl-lumefantrine . This reaction is an N-debutylation process, and extensive research has unequivocally identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for this transformation[1][2][3].

While CYP3A4 is the primary catalyst, other CYP isoenzymes have been shown to contribute to a lesser extent to the overall metabolism of this compound. These include CYP2B6, CYP2C9, and CYP2C19 [1][2]. The involvement of multiple enzymes suggests a degree of metabolic redundancy, which can have implications for inter-individual variability in drug response and the potential for drug-drug interactions.

The N-debutylation of this compound by CYP3A4 is the rate-limiting step in its clearance. The resulting metabolite, desbutyl-lumefantrine, is not merely an inactive byproduct. In vitro studies have demonstrated that desbutyl-lumefantrine possesses potent antimalarial activity, in some cases even greater than the parent compound[4]. This highlights the importance of considering both the parent drug and its active metabolite when evaluating the overall therapeutic effect.

References

- 1. Population Pharmacokinetics of this compound in Pregnant Women Treated with Artemether-Lumefantrine for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desbutyl-Lumefantrine Is a Metabolite of this compound with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Journey of Lumefantrine: A Technical Guide to a Cornerstone Antimalarial

Foreword: The fight against malaria, a scourge that has plagued humanity for millennia, is a testament to scientific ingenuity and perseverance. Among the arsenal of modern antimalarials, the artemisinin-based combination therapies (ACTs) stand as a monumental achievement. This guide delves into the discovery and developmental history of lumefantrine, a critical partner drug in one of the most successful ACTs, Coartem®. We will trace its origins from a clandestine military project to its current status as a key component in the global effort to combat malaria. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights into the journey of this vital therapeutic agent.

The Crucible of Discovery: Project 523 and the Birth of a Synthetic Antimalarial

The story of this compound begins not in a Western pharmaceutical laboratory, but within a top-secret Chinese military initiative known as Project 523 .[1][2] Launched on May 23, 1967, this ambitious undertaking was a direct response to a request from North Vietnam for assistance in combating rampant chloroquine-resistant malaria, which was inflicting heavy casualties during the Vietnam War.[1][2] Chairman Mao Zedong and Premier Zhou Enlai mobilized over 500 scientists from more than 60 military and civilian institutions to screen both traditional Chinese medicines and newly synthesized compounds.[1][3]

While Project 523 is most famously associated with the discovery of artemisinin from Artemisia annua by Tu Youyou, it also had a robust synthetic chemistry arm.[1] It was within this stream of research at the Academy of Military Medical Sciences in Beijing that this compound, then known as benflumetol, was first synthesized in the 1970s.[4][5] This effort was part of a broader strategy to develop novel chemical entities capable of overcoming the growing threat of drug-resistant Plasmodium falciparum.

dot graph TD{ rankdir=TB; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];

} caption="Figure 1: The dual-pronged approach of Project 523, leading to the discovery of both artemisinin and this compound."

The Chemical Blueprint: Synthesis and Physicochemical Properties of this compound

This compound is a synthetic aryl-amino-alcohol, chemically distinct from the artemisinin class of compounds. Its structure is (Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]-α-[(dibutylamino)methyl]]-9H-fluorene-4-methanol.[5] The synthesis of this complex molecule involves a multi-step process. While the precise original protocol from Project 523 remains somewhat obscure in Western literature, modern synthetic routes provide a clear pathway to its creation.

General Synthetic Pathway

A common approach to synthesizing this compound involves the following key steps, starting from 2,7-dichlorofluorene, a key intermediate:[5]

-

Friedel-Crafts Acylation: 2,7-dichlorofluorene undergoes a Friedel-Crafts acylation reaction to introduce a chloroacetyl group at the 4-position.

-

Epoxide Formation: The resulting ketone is then converted to an epoxide, typically via a Corey-Chaykovsky reaction.

-

Ring-Opening Amination: The epoxide ring is opened by reaction with dibutylamine, introducing the dibutylamino-ethanol side chain. This step is crucial and establishes the chiral center of the molecule.

-

Knoevenagel Condensation: The final step involves a Knoevenagel condensation of the fluorene intermediate with p-chlorobenzaldehyde to form the characteristic benzylidene double bond.

dot graph LR{ rankdir=TB; node[shape=plaintext, fontcolor="#202124"]; edge[color="#5F6368"];

} caption="Figure 2: A representative synthetic pathway for this compound."

Physicochemical Properties

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties. This compound is a yellow, crystalline powder characterized by its high lipophilicity and poor aqueous solubility.[6] These properties are critical to its mechanism of action and oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂Cl₃NO | [7] |

| Molecular Weight | 528.9 g/mol | [7] |

| Melting Point | 128 - 131 °C | [8] |

| pKa | 9.35 (weakly basic) | [8][9] |

| Log P (octanol/water) | 2.29 - 3.52 | [8][9] |

| Aqueous Solubility | Practically insoluble (0.002%) | [8][9] |

| Solubility in Organic Solvents | Soluble in chloroform and dichloromethane | [8][9] |

Table 1: Key Physicochemical Properties of this compound

The high lipophilicity (Log P) and low aqueous solubility classify this compound as a Biopharmaceutics Classification System (BCS) Class II drug, meaning its absorption is dissolution rate-limited. This fundamental property underpins the critical clinical observation that this compound's bioavailability is significantly enhanced when administered with fatty food.[7]

Preclinical Evaluation: Unveiling the Antimalarial Potential

Following its synthesis, this compound underwent rigorous preclinical evaluation to determine its efficacy and safety. This process involved both in vitro and in vivo testing, which were crucial in establishing its potential as a viable antimalarial agent.

In Vitro Antiplasmodial Activity

The primary method for assessing the intrinsic activity of a potential antimalarial compound is through in vitro cultivation of P. falciparum. The SYBR Green I-based fluorescence assay has become a standard, high-throughput method for this purpose.

-

Parasite Culture: Asynchronous or synchronized (ring-stage) cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains) are maintained in human erythrocytes at a defined hematocrit in complete malaria culture medium.

-

Drug Plate Preparation: A serial dilution of this compound is prepared in 96-well microplates.

-

Incubation: The parasite culture is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.

-

Fluorescence Reading: The plates are incubated in the dark to allow the dye to intercalate with the parasitic DNA. Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is used to determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Murine Models

Animal models are indispensable for evaluating a drug's efficacy in a complex biological system. The standard model for primary in vivo screening of antimalarials is the Plasmodium berghei-infected mouse.

-

Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Treatment with the test compound (this compound) is initiated a few hours after infection and continues daily for four consecutive days. The drug is typically administered orally.

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group. The percentage of parasite suppression is calculated, and the dose that produces a 50% reduction in parasitemia (ED₅₀) is determined.

These preclinical studies demonstrated that this compound possessed potent activity against the blood stages of the malaria parasite, paving the way for its further development.

The Power of Partnership: The Rationale and Development of Artemether-Lumefantrine (Coartem®)

The true potential of this compound was realized when it was paired with artemether, a fast-acting derivative of artemisinin. The rationale for this combination is a classic example of synergistic drug development, designed to maximize efficacy and minimize the risk of resistance.

Complementary Pharmacokinetic Profiles

Artemether and its active metabolite, dihydroartemisinin (DHA), have a rapid onset of action but are quickly eliminated from the body, with half-lives of less than 3 hours.[10] This leads to a rapid reduction in parasite biomass and prompt symptom relief. However, the short half-life means that monotherapy could leave residual parasites, leading to recrudescence.

In contrast, this compound is absorbed and cleared much more slowly, with a long terminal elimination half-life of 3-6 days in malaria patients.[7][11][12] This long "tail" allows this compound to eliminate the remaining parasites after the artemether has been cleared, thereby preventing recrudescence and providing a protective post-treatment prophylactic effect.

dot graph TD{ rankdir=TB; node[shape=box, style="filled", fontcolor="#202124"]; edge[color="#5F6368"];

} caption="Figure 3: Complementary pharmacokinetic and pharmacodynamic profiles of artemether and this compound."

Synergistic Antimalarial Activity

Beyond their complementary pharmacokinetics, preclinical studies have demonstrated that artemether and this compound act synergistically against P. falciparum. Isobologram analysis, a standard method for evaluating drug interactions, has shown a concave isobole for the combination, which is indicative of synergy.[13] This means that the combined effect of the two drugs is greater than the sum of their individual effects, allowing for more effective parasite killing.[13]

Formulation Development: From Tablet to Dispersible Formulation

The initial formulation of artemether-lumefantrine (Coartem®) was a fixed-dose combination tablet.[14] While highly effective, administering this tablet to young children, the population most vulnerable to malaria, proved challenging. Caregivers often had to crush the bitter-tasting tablets, leading to potential inaccuracies in dosing and poor compliance.[15]

Recognizing this unmet need, Novartis, in partnership with the Medicines for Malaria Venture (MMV), developed a pediatric dispersible formulation.[9][14][15] This involved extensive research, including palatability studies in Tanzanian schoolchildren to select a suitable flavor (cherry was chosen).[10][16][17] The resulting dispersible tablet dissolves quickly in a small amount of water, has a sweet taste, and has been shown to be bioequivalent to the crushed tablet, ensuring that children receive the correct therapeutic dose.[10][15][17] This innovation has significantly improved the ease of administration and compliance in the pediatric population.[15]

Mechanism of Action and Resistance

Mode of Action

The precise mechanism of action of this compound is not fully elucidated, but it is known to act on the parasite's food vacuole during its intraerythrocytic stage. The primary proposed mechanisms are:

-

Inhibition of Heme Polymerization: Like other aryl-amino-alcohols, this compound is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. It inhibits the conversion of heme into hemozoin (the inert malarial pigment), leading to an accumulation of toxic heme, which induces oxidative stress and kills the parasite.[7]

-

Inhibition of Nucleic Acid and Protein Synthesis: There is also evidence to suggest that this compound can inhibit the synthesis of nucleic acids and proteins within the parasite, further contributing to its demise.[7]

Mechanisms of Resistance

The combination of artemether and this compound is a key strategy to delay the development of drug resistance. However, reduced susceptibility to this compound has been associated with polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1).[18][19] This gene encodes a transporter protein located on the parasite's food vacuole membrane.[19] Specific single nucleotide polymorphisms (SNPs), such as N86Y, Y184F, and D1246Y, have been shown to modulate the parasite's susceptibility to this compound.[11][18][20] For example, selection for the N86 and 184F alleles in the pfmdr1 gene has been observed in parasite populations after treatment with artemether-lumefantrine, suggesting a role in reduced susceptibility.[18][20] Continuous monitoring of these molecular markers is crucial for tracking the emergence and spread of this compound resistance.

Conclusion: A Legacy of Innovation and Collaboration

The journey of this compound, from its synthesis as part of a secret military project to its role as a cornerstone of modern malaria treatment, is a remarkable story of scientific discovery and international collaboration. Its development highlights the importance of a multi-pronged approach to drug discovery, embracing both synthetic chemistry and the exploration of natural products. The rational pairing of this compound with artemether created a highly effective and well-tolerated therapy that has saved countless lives. Furthermore, the subsequent development of a pediatric-friendly formulation demonstrates a commitment to addressing the specific needs of the most vulnerable patient populations. As the threat of drug resistance continues to evolve, the lessons learned from the discovery and development of this compound will undoubtedly continue to inform and inspire the next generation of antimalarial drug discovery.

References

- 1. Project 523 - Wikipedia [en.wikipedia.org]

- 2. eScienceCommons: The secret Maoist Chinese operation that conquered malaria — and won a Nobel [esciencecommons.blogspot.com]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 5. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]

- 6. CN103319356A - One-step green synthesis process of antimalarial raw material benflumetol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mmv.org [mmv.org]

- 9. Development of a pediatric formulation for treatment of P. falciparum malaria: Coartem® (artemether-lumefantrine) Dispersible - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early clinical development of artemether-lumefantrine dispersible tablet: palatability of three flavours and bioavailability in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dispersible formulation of artemether/lumefantrine: specifically developed for infants and young children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mmv.org [mmv.org]

- 17. Early clinical development of artemether-lumefantrine dispersible tablet: palatability of three flavours and bioavailability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification and Characterization of Impurities in the Synthesis of Lumefantrine

Abstract

This technical guide provides a comprehensive framework for the identification, characterization, and control of impurities in the synthesis of the antimalarial active pharmaceutical ingredient (API), lumefantrine. As a critical component of artemisinin-based combination therapies (ACTs), the purity of this compound is paramount to its safety and efficacy.[1][2] This document navigates the complexities of this compound's synthetic pathways, delineates the origins of process-related and degradation impurities, and presents a multi-faceted analytical strategy for their robust identification. We will explore the causal relationships behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, aligning with the stringent requirements of regulatory bodies.[3][4][5]

Introduction: The Imperative of Purity in this compound

This compound is a racemic fluorene derivative belonging to the aryl amino alcohol class of antimalarial drugs.[1][6] It is a cornerstone therapy, administered in a fixed-dose combination with artemether, for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum.[7][8] The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of its API.[9] Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties, potentially altering the drug's therapeutic window or causing adverse effects.[2] Therefore, a thorough understanding and rigorous control of impurities generated during the manufacturing process and upon storage are mandated by global regulatory agencies.[3][10]

This guide addresses the critical need for a systematic approach to impurity profiling of this compound, covering both process-related impurities stemming from the synthesis and degradation products that may form over time.[1][2][11]

Unraveling the Synthetic Maze: Origins of this compound Impurities

The impurity profile of this compound is a direct reflection of its manufacturing process. Several synthetic routes have been reported, but a common pathway involves the condensation of a fluorene-based intermediate with p-chlorobenzaldehyde.[12][13][14] Understanding this pathway is the first step in predicting and identifying potential impurities.

Generalized Synthetic Pathway

A frequently employed synthesis involves the reaction of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol with p-chlorobenzaldehyde in the presence of a base.[12] Impurities can be introduced from starting materials, formed as by-products during the reaction, or arise from subsequent degradation.

Figure 1: Generalized synthetic pathway for this compound and key origins of impurities.

Classification and Genesis of Key Impurities

Impurities in this compound can be broadly categorized as process-related impurities and degradation products.

-

Process-Related Impurities: These are substances that are formed during the manufacturing process.

-

Starting Material Analogs: If starting materials other than dibutylamine are present (e.g., diethylamine or butylamine), corresponding impurities like 1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(diethylamino)ethanol can be formed.[12]

-

Positional Isomers: The use of p-chlorobenzaldehyde containing ortho- or meta-isomers can lead to the formation of corresponding positional isomers of this compound, such as 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-(3-chlorobenzylidene)-9H-fluoren-4-yl]ethanol.[12]

-

Unsubstituted Benzylidene Impurity: If benzaldehyde is present as an impurity in p-chlorobenzaldehyde, it can react to form 1-[(9Z)-9-benzylidene-2,7-dichloro-9H-fluoren-4-yl]-2-(dibutylamino)ethanol.[12]

-

Intermediates: Incomplete reaction can lead to the presence of key intermediates like 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.[15]

-

Geometric Isomers: this compound is the (Z)-isomer. The corresponding (E)-isomer is a potential process-related impurity that needs to be monitored.[7]

-

-

Degradation Products: These impurities result from the chemical decomposition of this compound over time due to exposure to factors like air, light, heat, and humidity.[1][16]

-

Oxidative Degradants: Exposure to oxidative conditions can lead to the formation of several impurities.

-

This compound N-oxide: Oxidation of the tertiary amine.[11][16]

-

Desbenzylketo (DBK) derivative: This is a significant specified degradant formed under oxidative and acidic stress, involving the cleavage of the benzylidene group and oxidation of the fluorene C9 position to a ketone.[1][2]

-

2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one: An oxidation product of an intermediate.[12]

-

-

The Analytical Toolkit: A Multi-Modal Strategy for Impurity Identification

A robust analytical strategy is essential for the comprehensive identification and quantification of this compound impurities. No single technique is sufficient; instead, a combination of high-resolution chromatography and information-rich spectroscopy is required.

The Central Role of Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from its impurities.[1][11] The choice of method parameters is critical for achieving the necessary resolution and sensitivity.

-

Causality of Method Choice: A reversed-phase HPLC method, typically using a C18 column, is preferred due to the lipophilic nature of this compound and its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve early-eluting polar degradants from the main API peak and late-eluting non-polar process impurities.

Detection and Identification: From UV to High-Resolution Mass Spectrometry

-

Diode Array Detection (DAD/UV): DAD provides initial spectral information. A shift in the maximum absorption wavelength (λmax) can indicate structural changes. For example, the desbenzylketo (DBK) derivative has a λmax around 266 nm, while this compound's is at 234 nm, indicating a change in the chromophore system.[1][17]

-

Mass Spectrometry (MS): MS is the definitive tool for impurity identification.

-

Expertise in Action: Electrospray ionization (ESI) in positive ion mode is highly effective for these compounds, as the tertiary amine readily protonates to give a strong [M+H]+ signal.

-

Initial Identification: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. The characteristic isotopic pattern of chlorine (three chlorine atoms in this compound) is a key signature for identifying related substances.[1]

-

Structural Elucidation: Tandem MS (MS/MS) experiments are crucial for structural confirmation. By fragmenting the parent ion, a characteristic fragmentation pattern is obtained, which acts as a fingerprint for the molecule and helps to pinpoint the site of structural modification.

-

Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structure elucidation of novel or critical impurities, isolation followed by NMR spectroscopy is the gold standard.

-